2-[(3-Methylphenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one
Description
Properties
IUPAC Name |
2-[(3-methylphenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-14-6-5-7-15(10-14)13-23-20(24)9-8-17(22-23)16-11-18(25-2)21(27-4)19(12-16)26-3/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWENVGPTFUGBBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C=CC(=N2)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(3-Methylphenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic targets, and relevant case studies.
- Molecular Formula : C22H20N4O3
- Molecular Weight : 420.49 g/mol
- CAS Number : 445267-42-5
The compound's biological activity is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in the folate synthesis pathway, which is crucial for DNA synthesis and cell proliferation . Additionally, it interacts with various kinases, including tyrosine-protein kinase Abl and MAP kinases, which are involved in cellular signaling pathways that regulate growth and differentiation .
Biological Targets
The following table summarizes the primary biological targets associated with this compound:
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that derivatives of pyridazine compounds exhibit significant cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
- Anti-inflammatory Effects : Research has indicated that similar pyridazine derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 . This suggests potential applications in treating inflammatory diseases.
- Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of pyridazine derivatives in models of neurodegeneration. The compound was shown to reduce oxidative stress markers and improve neuronal survival rates .
Pharmacological Profile
The pharmacological profile includes:
- Potency : High affinity for DHFR with IC50 values indicating effective inhibition at low concentrations.
- Selectivity : Exhibits selective inhibition towards DHFR compared to other enzymes, minimizing off-target effects.
Comparison with Similar Compounds
Pyridazinone Derivatives
Example : 5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones ()
- Core Structure : Pyridazin-3(2H)-one.
- Substituents : Position 5 has a chlorine atom, position 6 has a phenyl group, and position 2 varies (e.g., alkyl or aryl groups).
- Key Differences :
- Synthesis : Both classes are synthesized via nucleophilic substitution (e.g., using anhydrous K₂CO₃ and alkyl halides in acetone), suggesting shared synthetic pathways .
Pyrimidine Derivatives with Trimethoxyphenyl Groups ()
Examples :
4-((1-Methyl-1H-imidazol-2-yl)thio)-2-(prop-2-yn-1-ylthio)-6-(3,4,5-trimethoxyphenyl)pyrimidine-5-carbonitrile
2-(Prop-2-yn-1-ylthio)-4-(pyridin-2-ylthio)-6-(3,4,5-trimethoxyphenyl)pyrimidine-5-carbonitrile
- Core Structure : Pyrimidine (six-membered ring with nitrogen atoms at positions 1 and 3).
- Substituents : Position 6 has a 3,4,5-trimethoxyphenyl group; positions 2 and 4 feature thioether-linked substituents.
- The trimethoxyphenyl group is retained in both classes, suggesting a shared pharmacophoric element, possibly for targeting microtubules or kinase pathways .
- Synthesis: Pyrimidine derivatives in use thiol-alkyne substitutions, contrasting with the alkylation strategy for pyridazinones .
Benzothiazole Acetamides ()
Examples :
- N-(6-Methoxybenzothiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide
- N-(6-Ethoxybenzothiazol-2-yl)-2-(3,4-dichlorophenyl)acetamide
- Core Structure : Benzothiazole (bicyclic system with sulfur and nitrogen).
- Substituents : Acetamide-linked 3,4,5-trimethoxyphenyl or halogenated aryl groups.
- Key Differences: The benzothiazole core introduces aromaticity and rigidity distinct from pyridazinones. The trimethoxyphenyl group in the target compound is directly attached to the heterocycle, whereas in benzothiazoles, it is part of an acetamide side chain, altering spatial orientation and bioavailability .
Comparative Data Table
Implications of Structural Variations
- Heterocycle Choice: Pyridazinones may offer better solubility than benzothiazoles due to their hydrogen-bonding capacity, while pyrimidines with cyano groups could enhance electrophilicity for covalent target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
